molecular formula C30H60Br2N2O4 B020828 Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide CAS No. 109460-91-5

Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide

Cat. No. B020828
M. Wt: 672.6 g/mol
InChI Key: YEGHWEOIELZXAU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a cationic surfactant that can be easily synthesized and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been widely used in scientific research for its unique properties. One of the main applications of this compound is as a cationic surfactant for the preparation of liposomes and other lipid-based nanoparticles. It has also been used as a transfection agent for the delivery of nucleic acids into cells.

Mechanism Of Action

The mechanism of action of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, leading to the disruption of the membrane and the release of the encapsulated cargo.

Biochemical And Physiological Effects

Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been found to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells and can induce apoptosis. It has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is its ease of synthesis and its ability to form stable nanoparticles. It is also relatively non-toxic and can be used at low concentrations. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide. One area of research could be the development of more efficient and targeted delivery systems for nucleic acids and other cargo. Another area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Finally, more research could be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide can be synthesized by reacting decylamine with 1,4-dimethylpiperazine in the presence of acetic acid. The resulting compound can then be brominated to form the dibromide salt. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

CAS RN

109460-91-5

Product Name

Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide

Molecular Formula

C30H60Br2N2O4

Molecular Weight

672.6 g/mol

IUPAC Name

decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide

InChI

InChI=1S/C30H60N2O4.2BrH/c1-5-7-9-11-13-15-17-19-25-35-29(33)27-31(3)21-23-32(4,24-22-31)28-30(34)36-26-20-18-16-14-12-10-8-6-2;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

YEGHWEOIELZXAU-UHFFFAOYSA-L

SMILES

CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-]

Canonical SMILES

CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-]

synonyms

1,4-bis(N,N-methyl-N,N-decoxycarbonylmethylene)piperazinium
1,4-BMDP

Origin of Product

United States

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